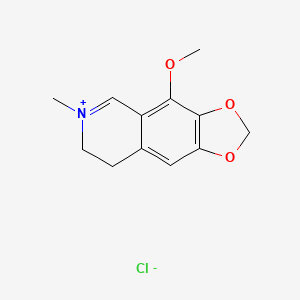

Cotarnine chloride

Übersicht

Beschreibung

Cotarnine chloride is a tetrahydroisoquinoline alkaloid derived from the oxidative degradation of noscapine, a phthalide isoquinoline alkaloid isolated from the opium poppy (Papaver somniferum) . This compound is known for its hemostatic properties, which means it helps to stop bleeding by increasing the tone of smooth muscles, particularly in the uterus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cotarnine chloride can be synthesized through various methods. One common method involves the reaction of cotarnine with terminal acetylenes in acetonitrile in the presence of a catalytic system such as copper(I) iodide and morpholine . This reaction forms cotarnine 1-alkynyl derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the oxidative degradation of noscapine. This process can be optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Cotarnine chloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other tetrahydroisoquinoline derivatives.

Substitution: This compound reacts with silver acetylides and alkynes to form substituted isoquinolines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reactions with silver acetylides and alkynes are typically carried out in acetonitrile.

Major Products Formed

Oxidation: Various oxidized derivatives of cotarnine.

Reduction: Reduced tetrahydroisoquinoline derivatives.

Substitution: Substituted isoquinolines and benzazocines.

Wissenschaftliche Forschungsanwendungen

Cotarnine chloride has several scientific research applications, including:

Wirkmechanismus

Cotarnine chloride exerts its effects by increasing the tone of smooth muscles, particularly in the uterus . It forms covalent bonds with the fibers of blood vessels, which helps to stop bleeding. Additionally, it inhibits platelet aggregation by interfering with adenosine diphosphate (ADP) and collagen-mediated pathways . This compound also has anti-inflammatory properties due to its ability to inhibit enzymes involved in the conversion of arachidonic acid into prostaglandins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Noscapine: A phthalide isoquinoline alkaloid from which cotarnine is derived.

Tetrahydroisoquinoline derivatives: Compounds with similar structures and biological activities.

Uniqueness

Cotarnine chloride is unique due to its specific hemostatic properties and its ability to increase smooth muscle tone. Unlike noscapine, which is primarily used as a cough suppressant and has antitumor properties, this compound is specifically employed for its hemostatic effects and its role in the synthesis of other pharmacologically active compounds .

Biologische Aktivität

Cotarnine chloride, a tetrahydroisoquinoline derivative, is known for its diverse biological activities, including antitumor and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound is derived from noscapine, an alkaloid obtained from the opium poppy. It has been synthesized through various methods, including reactions with activated alkynes in the presence of copper(I) iodide, leading to the formation of complex alkaloid-like compounds . The molecular structure allows for significant chemical diversity, resulting in various derivatives with potential therapeutic applications.

Antitumor Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives. In one study, 20 amino acid-conjugated derivatives of cotarnine were synthesized and evaluated for their anticancer activity against 4T1 mammary carcinoma cells. The results indicated that cotarnine derivatives exhibited significant antiproliferative effects, with the following IC50 values:

| Compound | IC50 (μM) |

|---|---|

| Cotarnine | 575.3 |

| Noscapine | 215.5 |

| Cotarnine-Tryptophan | 54.5 |

| Noscapine-Tryptophan | 11.2 |

These findings suggest that cotarnine derivatives can effectively inhibit tumor growth, with some conjugates showing enhanced potency compared to their parent structures .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . A study demonstrated that various cotarnine derivatives exhibited moderate antibacterial activity against several pathogens. The minimum inhibitory concentrations (MIC) were determined using microdilution methods:

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| 2j | 0.23-0.94 | High |

| 2d | 0.06-0.47 | Very High |

| 2k | 0.35 | Moderate |

The results indicated that specific derivatives were particularly effective against E. coli and S. typhimurium, highlighting the potential of cotarnine compounds in treating bacterial infections .

The mechanism of action for this compound's biological activities is still under investigation. Antitumor effects are believed to involve apoptosis induction and inhibition of tumor cell proliferation . For antimicrobial activity, research suggests that cotarnine may disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

Case Studies

Several case studies have illustrated the application of this compound in therapeutic settings:

- Breast Cancer Treatment : In vivo studies using BALB/C mice demonstrated that cotarnine derivatives significantly inhibited tumor growth in a model of triple-negative breast cancer.

- Antibacterial Efficacy : Clinical isolates treated with cotarnine showed reduced viability against resistant strains, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.

Eigenschaften

IUPAC Name |

4-methoxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14NO3/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13/h5-6H,3-4,7H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZAOSLMBZSSTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C(C3=C(C=C2CC1)OCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14NO3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20276-45-3 | |

| Record name | Cotarninium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020276453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COTARNINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SIM4898JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.